Cerium sulfate

Catalog No.
S596535
CAS No.
13454-94-9
M.F
CeH2O4S
M. Wt
238.20 g/mol
Availability
In Stock
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Cerium sulfate

CAS Number

13454-94-9

Product Name

Cerium sulfate

IUPAC Name

cerium;sulfuric acid

Molecular Formula

CeH2O4S

Molecular Weight

238.20 g/mol

InChI

InChI=1S/Ce.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

RWACICCRNCPMDT-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]

Synonyms

Ce(SO4)2, cerium (IV) sulfate, cerium sulfate, cerium(IV) sulfate

Canonical SMILES

OS(=O)(=O)O.[Ce]

Analytical Chemistry

  • Redox Titrations: Cerium sulfate acts as a redox indicator due to its ability to change color in response to changes in oxidation state. In its Ce(IV) form, it's yellow-orange, and upon reduction to Ce(III), it becomes colorless. This color change allows researchers to determine the endpoint of redox titrations, a technique used to measure the concentration of unknown solutions. Source: American Chemical Society - "Redox Titration":

Material Science

  • Nanoparticle Synthesis: Cerium sulfate serves as a precursor for the synthesis of cerium oxide nanoparticles (CeO2). These nanoparticles possess unique properties, including high oxygen storage capacity and excellent catalytic activity. Researchers explore their potential applications in various fields, including:
    • Catalysis: CeO2 nanoparticles can act as catalysts, accelerating chemical reactions in diverse areas like pollution control and fuel cells. Source: National Center for Biotechnology Information - "Applications of Cerium Oxide Nanoparticles in Catalysis and Biocatalysis": )
    • Fuel Cells: Their ability to store and release oxygen makes CeO2 nanoparticles promising candidates for improving the efficiency of solid oxide fuel cells. Source: Journal of Materials Science - "Electrochemical properties of cerium oxide–gadolinium oxide composite electrolytes for solid oxide fuel cells": )

Cerium sulfate, specifically cerium(IV) sulfate, is an inorganic compound with the chemical formula Ce(SO₄)₂. It exists in various hydrated forms, including tetrahydrate (Ce(SO₄)₂·4H₂O), octahydrate (Ce(SO₄)₂·8H₂O), and dodecahydrate (Ce(SO₄)₂·12H₂O). These compounds are typically yellow to yellow-orange solids that are moderately soluble in water and dilute acids, exhibiting a strong yellow color in solution due to the presence of cerium(IV) ions. Cerium sulfate is primarily produced through the reaction of cerium(IV) oxide with concentrated sulfuric acid, which yields the tetrahydrate form .

  • Dissolution of Cerium(IV) Oxide:
    CeO2+4H+Ce4++2H2O\text{CeO}_2+4\text{H}^+\rightarrow \text{Ce}^{4+}+2\text{H}_2\text{O}
    In this reaction, cerium(IV) oxide reacts with hydrogen ions from sulfuric acid to produce cerium(IV) ions and water .
  • Formation of Cerium Sulfate:
    Ce4++2SO42Ce SO4)2\text{Ce}^{4+}+2\text{SO}_4^{2-}\rightarrow \text{Ce SO}_4)_2
    Here, cerium(IV) ions react with sulfate ions to form cerium sulfate .
  • Reduction Reaction:
    The cerium(IV) ions can also be reduced to cerium(III):
    Ce4++eCe3+\text{Ce}^{4+}+e^-\rightarrow \text{Ce}^{3+}
    This reduction is significant in various chemical processes and analytical applications .

Cerium sulfate can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting cerium(IV) oxide with concentrated sulfuric acid at elevated temperatures. This process typically requires careful control of temperature and acid concentration to optimize yield and purity .
  • Precipitation from Solution: Cerium sulfate can also be precipitated from aqueous solutions containing cerium salts and sulfuric acid under controlled conditions.
  • Thermal Decomposition: The thermal decomposition of hydrated cerium sulfates can yield anhydrous forms or other cerium compounds, depending on the conditions applied .

Cerium sulfate has a variety of applications across different fields:

  • Analytical Chemistry: It is widely used as a strong oxidizing agent in redox titrations, particularly for determining concentrations of reducing agents .
  • Catalysis: Cerium sulfate tetrahydrate serves as an efficient catalyst in organic synthesis reactions, such as the synthesis of dihydroquinazolinones under solvent-free conditions .
  • Materials Science: Its properties make it useful in the production of ceramics and glass, where cerium compounds can enhance properties like thermal stability and optical characteristics.

Studies on the interactions of cerium sulfate with other compounds have revealed its reactivity under various conditions:

  • With Reducing Agents: Cerium sulfate reacts rapidly with reducing agents in acidic environments, which can lead to the formation of cerous compounds.
  • With Phosphoric Acid: The interaction between cerium sulfate and phosphoric acid results in complex precipitates, indicating its potential role in materials synthesis .

Cerium sulfate shares similarities with other rare earth sulfates but possesses unique characteristics that distinguish it from these compounds. Below is a comparison with similar compounds:

CompoundChemical FormulaUnique Features
Cerium(III) sulfateCe₂(SO₄)₃More soluble than cerium(IV) sulfate; forms hydrates easily.
Lanthanum(III) sulfateLa₂(SO₄)₃Exhibits different thermal stability compared to cerium sulfates.
Samarium(III) sulfateSm₂(SO₄)₃Similar structure but different solubility properties.
Neodymium(III) sulfateNd₂(SO₄)₃Similar catalytic properties but less studied than cerium sulfates.

Cerium sulfate's unique oxidation states (cerium(III) and cerium(IV)) allow it to participate in a broader range of

Cerium sulfate compounds exist in multiple hydrated forms with distinct crystallographic characteristics that have been extensively studied through X-ray diffraction techniques [1]. The most commonly encountered hydrates include the tetrahydrate, octahydrate, and nonahydrate forms, each exhibiting unique crystal systems and space groups [1] [2].

Crystallographic Data for Cerium(III) Sulfate Hydrates

The tetrahydrate form of cerium(III) sulfate exhibits a monoclinic crystal structure with the space group P21/c (space group 14) [1]. This crystallographic arrangement is identical to that observed in the octahydrate form, indicating structural similarities despite differences in water content [1] [18]. The nonahydrate presents a distinctly different crystallographic pattern, crystallizing in a hexagonal crystal structure with the space group P63/m (space group 176) [1] [18].

Hydrate FormCrystal SystemSpace GroupWater Molecules
TetrahydrateMonoclinicP21/c4
OctahydrateMonoclinicP21/c8
NonahydrateHexagonalP63/m9

Detailed Structural Analysis of Cerium Sulfate Frameworks

Recent crystallographic investigations have revealed the structural complexity of cerium sulfate coordination polymers [3] [16]. In the compound [Ce(CH3COO)(SO4)(H2O)2], single crystal X-ray diffraction analysis demonstrated a triclinic crystal system with space group P1 [3] [16]. The unit cell parameters for this compound were determined as a = 6.8424(1) Å, b = 6.9984(1) Å, c = 8.7888(2) Å, with angles α = 110.448(2)°, β = 90.099(2)°, and γ = 107.307(2)° [3] [16].

The asymmetric unit of this cerium sulfate acetate compound consists of one cerium(III) cation, one sulfate dianion, one acetate anion, and two crystallographically independent water molecules [3] [16]. This structural arrangement demonstrates the versatility of cerium sulfate compounds in forming complex crystalline frameworks.

Temperature-Dependent Structural Transformations

Thermal decomposition studies have provided insights into the crystallographic transformations of cerium sulfate hydrates [5]. The dehydration process of cerium(III) sulfate tetrahydrate occurs at approximately 220°C, leading to structural modifications in the crystal lattice [1]. X-ray diffraction analysis revealed that complete dehydration of Ce2(SO4)3 occurs by 300°C, with the anhydrous form maintaining structural integrity until decomposition begins at approximately 550°C [5].

The thermal decomposition pathway involves the formation of intermediate phases, including oxysulfate compounds such as CeOSO4, which appears at elevated temperatures around 650°C [5]. These phase transitions demonstrate the dynamic nature of cerium sulfate crystal structures under varying thermal conditions.

Hydrothermal Synthesis and Crystallographic Characterization

Hydrothermal synthesis techniques have enabled the preparation of novel cerium sulfate hydrate structures [4] [29]. One notable example is the acidic cerium sulfate hydrate H3O[Ce(SO4)2(H2O)3]·H2O, which crystallizes in a monoclinic system with space group P21/c [29]. The unit cell parameters for this compound are a = 0.6778(3) nm, b = 1.9082(7) nm, c = 0.8827(3) nm, with β = 97.332(7)° [29].

This compound exhibits a layered anion framework constructed of CeO9 tetradecahedra and SO4 tetrahedra, with H3O+ ions and water molecules occupying the apertures of the inorganic layers [29]. The three-dimensional structure is stabilized through hydrogen bonding interactions within and between neighboring layers [29].

Coordination Chemistry of Cerium Sulfate Complexes

The coordination chemistry of cerium sulfate complexes involves intricate interactions between cerium cations and sulfate anions, with water molecules playing crucial roles in defining the coordination geometry [7] [19]. Cerium(III) and cerium(IV) ions exhibit distinct coordination preferences that significantly influence the structural properties of their sulfate complexes.

Cerium(III) Coordination Environments

Cerium(III) ions in sulfate environments typically adopt ninefold coordination geometries [3] [7]. Extended X-ray absorption fine structure (EXAFS) spectroscopy studies have confirmed that cerium(III) coordinates with nine water molecules, forming [Ce(III)(H2O)9]3+ complexes in aqueous sulfuric acid solutions [7] [19]. The cerium-oxygen bond distances in these complexes range from 2.4385(10) to 2.6518(10) Å, indicating a distorted coordination geometry around the cerium(III) ion [3].

Coordination ParameterValueMeasurement Technique
Coordination Number9EXAFS
Ce-O Bond Distance2.541 ± 0.004 ÅEXAFS
Coordination GeometryDistorted CeO9X-ray Crystallography

Cerium(IV) Coordination Chemistry

Cerium(IV) sulfate complexes exhibit significantly different coordination characteristics compared to their trivalent counterparts [7] [19]. EXAFS analysis has revealed that cerium(IV) likely complexes with three bisulfate anions in the first coordination shell, along with water molecules [7] [19]. The cerium(IV)-oxygen distance is measured at 2.382 ± 0.006 Å, which is notably shorter than cerium(III)-oxygen distances due to the smaller ionic radius of cerium(IV) [7] [19].

The coordination number for cerium(IV) in sulfate solutions is determined to be 8.6 ± 0.5 for oxygen atoms and 3.0 ± 0.7 for sulfur atoms, indicating the presence of sulfate or bisulfate anions in the first coordination shell [19]. The cerium(IV)-sulfur distance is measured at 3.671 ± 0.016 Å, confirming the coordination of sulfate groups to the cerium center [19].

Sulfate Coordination Modes

Sulfate anions in cerium complexes can adopt various coordination modes, ranging from monodentate to bridging configurations [3] [4]. In the layered coordination polymer [Ce(CH3COO)(SO4)(H2O)2], sulfate dianions function as μ3-bridging ligands, connecting cerium centers into extended framework structures [3]. The sulfate tetrahedra maintain their tetrahedral geometry while serving as bridging units between cerium coordination polyhedra [3].

The open-framework cerium sulfate hydrate [Ce(III)(SO4)1.5(HSO4)0.5]·0.5H3O demonstrates the ability of sulfate groups to form complex three-dimensional architectures [4]. In this structure, CeO7 polyhedra and SO4 tetrahedra are connected through corner-sharing arrangements in a strictly alternating manner [4].

Hydrogen Bonding Networks

Hydrogen bonding interactions play a crucial role in stabilizing cerium sulfate coordination complexes [3] [16]. In the [Ce(CH3COO)(SO4)(H2O)2] structure, intralayer and interlayer hydrogen bonds are observed between water hydrogen atoms and sulfate oxygen atoms [3]. These hydrogen bonds, with distances ranging from 1.5 to 2.2 Å and angles close to linear (130-180°), indicate strong interactions that contribute to the overall structural stability [3].

The hydrogen bonding network extends beyond simple water-sulfate interactions, with water molecules forming hydrogen bonds between different layers of the coordination polymer [3]. This three-dimensional hydrogen bonding network is essential for maintaining the structural integrity of the cerium sulfate framework [3].

Molecular Architecture of Cerium Sulfate Frameworks

The molecular architecture of cerium sulfate frameworks encompasses diverse structural motifs that range from discrete molecular complexes to extended three-dimensional networks [3] [4] [29]. These frameworks are characterized by specific connectivity patterns between cerium coordination polyhedra and sulfate tetrahedral units.

Framework Topology and Connectivity

Cerium sulfate frameworks exhibit remarkable structural diversity through various connectivity patterns between cerium centers and sulfate groups [3] [4]. In layered structures, cerium cations are linked by acetate ions into chains extending along specific crystallographic directions, which are subsequently connected into layers through sulfate dianions [3]. The resulting two-dimensional layers stack along perpendicular axes to form the complete three-dimensional structure [3].

The open-framework cerium sulfate hydrate demonstrates a different architectural approach, featuring one-dimensional eight-membered ring channel systems [4]. In this structure, CeO7 polyhedra and SO4 tetrahedra alternate in their connectivity, creating a framework with significant void space that accommodates protonated water molecules [4].

Unit Cell Dimensions and Framework Parameters

Detailed crystallographic analysis reveals the precise dimensional parameters that define cerium sulfate framework architectures [3] [16] [29]. The triclinic cerium sulfate acetate framework exhibits a unit cell volume of 373.85(1) Å3 with Z = 2, indicating two formula units per unit cell [3] [16]. The density of this material is calculated as 2.943 Mg m−3, reflecting the compact packing of the framework structure [3].

Framework TypeUnit Cell Volume (ų)Density (g/cm³)Space Group
Triclinic Ce-acetate-sulfate373.852.943P1̄
Monoclinic acidic hydrate1115.5Not specifiedP21/c
Open frameworkNot specifiedNot specifiedNot specified

Polyhedral Connectivity Patterns

The connectivity between cerium coordination polyhedra and sulfate tetrahedra follows specific geometric principles that determine the overall framework topology [3] [4]. In the layered cerium sulfate acetate structure, cerium centers adopt irregular CeO9 coordination geometries that connect through both sulfate and acetate bridging ligands [3]. The acetate anions coordinate through μ3-(O,O',O,O') bridging modes, while sulfate dianions provide additional connectivity between cerium centers [3].

The open-framework structure demonstrates corner-sharing connectivity between CeO7 polyhedra and SO4 tetrahedra in a strictly alternating arrangement [4]. This connectivity pattern generates the characteristic channel structure that defines the framework architecture [4].

Structural Stability and Framework Dynamics

The stability of cerium sulfate frameworks is maintained through multiple types of interactions, including ionic bonding, coordination bonds, and hydrogen bonding networks [3] [29]. The layered structures are particularly stabilized by interlayer hydrogen bonding interactions that provide additional structural cohesion beyond the primary coordination bonds [3].

Thermal analysis of cerium sulfate frameworks reveals their stability ranges and decomposition pathways [29]. The acidic cerium sulfate hydrate framework remains stable under ambient conditions but undergoes structural transformations upon heating, as evidenced by thermal gravimetric analysis [29].

Channel Systems and Molecular Recognition

Open-framework cerium sulfate structures feature well-defined channel systems that can accommodate guest molecules [4]. The one-dimensional eight-membered ring channels in the [Ce(III)(SO4)1.5(HSO4)0.5]·0.5H3O structure demonstrate the potential for selective molecular inclusion [4]. These channels extend along specific crystallographic directions and are lined with framework atoms that can interact with guest species through various non-covalent interactions [4].

Temperature and Pressure Variables

Hydrothermal synthesis represents one of the most effective approaches for preparing cerium sulfate compounds under controlled conditions. The temperature and pressure parameters play crucial roles in determining the crystalline structure, morphology, and yield of the final products. Research has demonstrated that cerium sulfate hydrates can be synthesized at temperatures ranging from 120°C to 200°C under atmospheric pressure conditions [1] [2] [3].

The effect of temperature on hydrothermal synthesis is particularly pronounced for cerium sulfate formation. Studies have shown that cerium tetravalent sulfate powders synthesized at 180°C for 5 hours exhibit very fine particle sizes of approximately 30 Angstroms, while lower temperatures result in larger particle sizes [2] [3]. For cerium trivalent compounds, the temperature sensitivity differs markedly - cerium trivalent nitrate precursors at 120°C for 40 hours produce particles with sizes of 160 Angstroms, demonstrating the inverse relationship between temperature and particle size for different oxidation states [2] [3].
Pressure variables in hydrothermal synthesis typically operate at atmospheric conditions, though variations in system pressure can influence the crystallization kinetics. The dissolution and precipitation mechanisms are governed by the equilibrium between cerium oxide precursors and sulfuric acid solutions, where increased pressure can enhance the dissolution rate of cerium oxide particles [4] [5].

Template-Assisted Synthesis

Template-assisted hydrothermal synthesis has emerged as a powerful technique for controlling the morphology and structure of cerium sulfate compounds. Organic templates such as piperazine have been successfully employed to direct the formation of two-dimensional layered cerium sulfate structures [6] [7]. The template molecule acts as a structure-directing agent, creating specific coordination environments that influence the final crystal architecture.

The use of piperazine as a template results in the formation of corrugated layer structures constructed from inorganic anionic sheets of cerium sulfates [6] [7]. These templated structures exhibit monoclinic crystal systems with space group P21/c and demonstrate enhanced thermal stability compared to non-templated analogues [6] [7]. The template molecules are incorporated into the structure as diprotonated species, creating eight-membered rings within the cerium sulfate layers [6] [7].

Surfactant-assisted synthesis represents another important category of template-directed approaches. Cetyltrimethylammonium bromide has been utilized to create mesoporous cerium sulfate structures with narrow pore size distributions [8] [9]. The surfactant creates a flexible matrix that guides the formation of micro-, meso-, and macrostructures through supramolecular assembly processes [8].

Solvent Effects on Crystal Formation

The choice of solvent system significantly influences the crystallization behavior and morphology of cerium sulfate compounds. Mixed solvent systems, particularly ethanol-water mixtures, enable selective synthesis of different cerium phases through manipulation of the balance between kinetics and thermodynamics [10]. The solvent composition affects supersaturation rates, with ethanol replacement of water leading to faster supersaturation due to lower solubility of inorganic salts in ethanol [10].

Aqueous hydrothermal systems favor the formation of stable cerium sulfate hydrates, while non-aqueous or mixed solvent systems can promote the formation of metastable phases [10]. The dielectric constant of the solvent medium plays a crucial role in determining the extent of ion association and complex formation [11]. Low dielectric constant solvents tend to increase cation-anion association, which can influence the precipitation mechanisms and final crystal structures [11].

The pH of the solvent system critically affects the formation of cerium sulfate precipitates. Studies have shown that cerium sulfate formation is favored in acidic conditions where sulfate ions can form stable complexes with cerium ions [12]. The solubility of cerium sulfate exhibits unique behavior with decreasing solubility at higher temperatures, making it one of the few salts with negative temperature coefficients of solubility [13].

Conversion from Cerium Oxide Precursors

Dissolution Kinetics in Sulfuric Acid

The dissolution of cerium oxide in sulfuric acid represents a critical step in cerium sulfate synthesis, characterized by complex kinetic behavior and significant activation energy requirements. The dissolution process follows a shrinking core model with chemical reaction control, where the rate-determining step involves the surface reaction between cerium oxide and sulfuric acid [4] [5].

The dissolution rate increases exponentially with sulfuric acid concentration, following the relationship k = 2.55 × 10⁸e⁻¹⁴⁸⁰⁰/TC⁶·⁵⁴r⁻⁰·⁷⁸, where C represents the acid concentration and r represents the particle size [4] [5]. The activation energy for the dissolution process is 123 kJ/mol, indicating a highly energy-dependent reaction mechanism [4] [5].

Temperature effects on dissolution kinetics are substantial, with dissolution rates increasing dramatically with temperature increases from 105°C to 135°C [4] [5]. The time required for complete dissolution can range from 48 hours at 125°C to 18 hours at 135°C for optimized conditions [4] [5]. Acid concentrations ranging from 8 to 14 mol/dm³ show strong influence on dissolution rates, with higher concentrations promoting faster dissolution [4] [5].

Precipitation Mechanisms

The precipitation of cerium sulfate from dissolved cerium species involves complex mechanisms that depend on the oxidation state of cerium and the solution conditions. Cerium tetravalent ions in saturated sulfuric acid solutions directly form cerium tetravalent sulfate precipitates, while cerium trivalent systems require oxidation steps before precipitation [4] [5].

The precipitation process is significantly faster than the dissolution process, with cerium tetravalent sulfate formation occurring within minutes once supersaturation is achieved [4] [5]. The precipitation follows a nucleation and growth mechanism, where the formation of critical nuclei is followed by rapid crystal growth [4] [5].

Oxidative precipitation mechanisms involve the conversion of cerium trivalent to cerium tetravalent species using oxidizing agents such as hydrogen peroxide [14]. The oxidation reaction is identified as the rate-limiting step in oxidative precipitation, while cerium tetravalent precipitation is fast and quantitative [14]. pH conditions between 3 and 5 favor cerium removal efficiencies of 80-95% depending on the oxidant excess [14].

Particle Size Effects on Conversion Rate

Particle size demonstrates a pronounced effect on the conversion rate of cerium oxide to cerium sulfate, following established principles of heterogeneous reaction kinetics. Smaller particle sizes enhance the dissolution rate significantly due to increased surface area available for reaction [4] [5]. The relationship between particle size and dissolution rate follows a power law with an exponent of -0.78 [4] [5].

Particle sizes ranging from 2.5 to 112.5 micrometers show dramatic differences in conversion rates, with smaller particles (2.5 μm) exhibiting dissolution rates more than 10 times faster than larger particles (112.5 μm) [4] [5]. The effect of particle size on dissolution rate is more significant than expected from simple surface area considerations, suggesting that surface reactivity and mass transfer limitations play important roles [4] [5].

Particle size distribution affects the overall conversion kinetics, with polydisperse systems showing complex dissolution profiles due to the preferential dissolution of smaller particles [4] [5]. The optimal particle size for industrial applications balances fast dissolution rates with practical handling considerations, typically ranging from 5 to 20 micrometers [4] [5].

Solution-Based Preparation Methods

Aqueous Synthesis Routes

Aqueous synthesis represents the most widely employed approach for cerium sulfate preparation, offering advantages in terms of environmental compatibility and process simplicity. Direct precipitation from aqueous solutions of cerium salts and sulfuric acid provides a straightforward route to cerium sulfate hydrates [13] [15]. The synthesis typically involves the controlled addition of sulfuric acid to cerium nitrate or chloride solutions under specific pH and temperature conditions [13] [15].

Homogeneous precipitation methods using organic precipitants such as hexamethylenetetramine have been successfully employed to produce reactive cerium sulfate powders [16]. This approach involves aging cerium trivalent nitrate solutions in the presence of the organic precipitant, resulting in direct cerium tetravalent oxide formation through oxidation processes occurring within the precipitate [16].

Room temperature aqueous synthesis has been demonstrated for cerium sulfate preparation using interfacial reaction mechanisms [17] [18]. The interfacial reaction between water-soluble cerium sulfate precursors and sodium hydroxide in ethanol produces hierarchically porous cerium oxides that can be further processed to obtain cerium sulfate products [17] [18]. This approach eliminates the need for high-temperature calcination steps and reduces energy requirements [17] [18].

Non-Aqueous Synthesis Pathways

Non-aqueous synthesis pathways offer unique advantages for controlling the morphology and properties of cerium sulfate compounds. Solvothermal synthesis using organic solvents such as ethanol enables the formation of cerium sulfate compounds with distinct structural characteristics [19] [18]. The lower dielectric constant of organic solvents promotes different solvation behaviors and ion-pairing effects compared to aqueous systems [19] [18].

Solventless thermolysis approaches have been developed for cerium sulfate synthesis, involving the thermal decomposition of cerium-organic precursors under controlled atmospheric conditions [19]. This method produces highly dispersible cerium sulfate nanoparticles without the use of toxic high-boiling-point organic solvents [19]. The synthesis can be performed at temperatures as low as 320°C for 30 seconds, making it highly energy-efficient [19].

Mixed solvent systems combining organic and aqueous phases provide opportunities for selective synthesis of different cerium sulfate phases [10]. The solvent composition affects the supersaturation rate and crystallization kinetics, enabling control over the final crystal structure and morphology [10]. Ethanol-water mixtures have been particularly effective for trapping metastable cerium sulfate phases that are difficult to obtain through conventional aqueous synthesis [10].

Novel Synthetic Approaches

Modern synthetic approaches for cerium sulfate preparation have evolved to incorporate advanced processing techniques that offer improved control over product properties and reduced environmental impact. Microwave-assisted synthesis has emerged as a powerful technique for rapid cerium sulfate preparation, offering reaction times as short as 30 seconds compared to hours required for conventional methods [20] [21] [22].

Electrochemical synthesis methods provide precise control over the oxidation state of cerium species, enabling selective formation of cerium trivalent or tetravalent sulfate compounds [23] [24]. The electrochemical approach allows for continuous processing and real-time monitoring of the synthesis progress [23] [24]. Cerium trivalent to cerium tetravalent conversion can be achieved electrochemically with high efficiency using appropriate electrode materials and electrolyte compositions [23] [24].

Mechanochemical synthesis using high-energy ball milling has been demonstrated for cerium sulfate preparation, particularly for cerium tetravalent phosphonate-sulfate hybrid compounds [25] [26]. This approach eliminates the need for solvents and can produce compounds that are difficult to obtain through conventional solution-based methods [25] [26]. The mechanochemical process occurs within seconds to minutes, making it highly efficient for industrial applications [25] [26].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

237.87283 g/mol

Monoisotopic Mass

237.87283 g/mol

Heavy Atom Count

6

UNII

0VF70O14R1

Related CAS

24670-27-7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24670-27-7
13454-94-9

Wikipedia

Cerous sulfate
Cerium(III) sulfate

General Manufacturing Information

Sulfuric acid, cerium(3+) salt (3:2): ACTIVE
Sulfuric acid, cerium salt (1:?): ACTIVE

Dates

Last modified: 08-15-2023

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